![molecular formula C11H15N B3188738 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 23266-24-2](/img/structure/B3188738.png)

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Descripción general

Descripción

1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound with the CAS Number: 4141-14-4 . It has a molecular weight of 162.23 . It is stored at room temperature and is in liquid form .

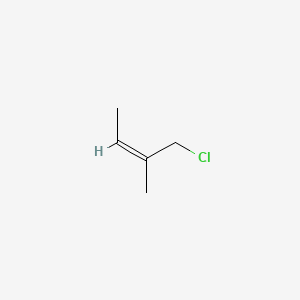

Synthesis Analysis

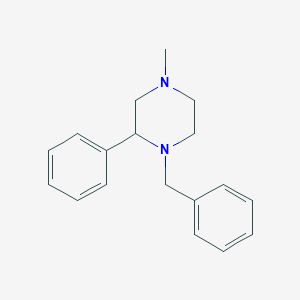

A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis

The InChI Code for 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is 1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 . The InChI key is QEHRLRCOYMVAFL-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine involves the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy .Physical And Chemical Properties Analysis

1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a liquid at room temperature . It has a molecular weight of 162.23 .Aplicaciones Científicas De Investigación

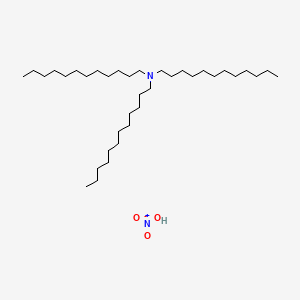

- Cardiovascular Disease : Tetrahydrobenzo[b]azepines serve as scaffolds for cardiovascular drugs. Notable examples include evacetrapib, benazepril, and tolvaptan .

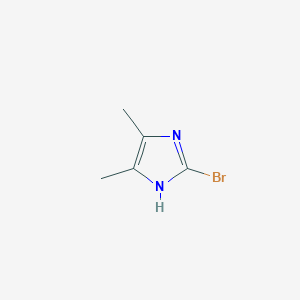

- Cannabinoid Receptor Agonists : 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a reactant in the synthesis of adamantane derivatives, which act as cannabinoid receptor 2 agonists .

- Antitrypanosomal Activity : Compound 4, derived from 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, serves as a starting material for synthesizing potential antitrypanosomal analogs. These analogs replace the indole ring structure with an oxime ether moiety .

- Fused Azepines : Researchers have demonstrated a synthetic approach to fused azepines using 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine as an example. The key step involves forming the azepine ring via the Eschweiler–Clark reaction .

Medicinal Chemistry and Drug Development

Biological Studies and Pharmacology

Synthetic Chemistry

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is the cannabinoid receptor 2 (CB2) . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine acts as an agonist at the CB2 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the CB2 receptor, activating it and triggering a series of biochemical reactions .

Result of Action

The activation of the CB2 receptor by 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can lead to various molecular and cellular effects. For instance, it can modulate immune response and inflammation, given the role of CB2 receptors in immune cells .

Safety and Hazards

The safety information for 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

While specific future directions for 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine were not found in the search results, the development of an effective strategy for the synthesis of azepines of this type and a comprehensive study of their properties are relevant . This could lead to the discovery of new drugs .

Propiedades

IUPAC Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPYKXHZFPGPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

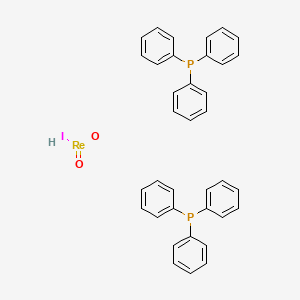

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)

![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)